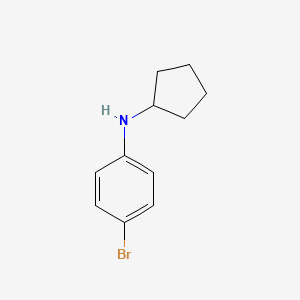

N-Cyclopentyl-4-bromoaniline

Description

Significance and Research Context of N-Cyclopentyl-4-bromoaniline

While dedicated research on this compound is not yet widely published, its parent molecule, 4-bromoaniline (B143363), is a versatile and significant compound in organic synthesis. chemicalbook.comchemicalbook.com 4-bromoaniline serves as a crucial building block in the production of a wide array of chemical products, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.comketonepharma.com

The significance of this compound can be inferred from the established applications of 4-bromoaniline. The introduction of a cyclopentyl group to the amine nitrogen can modulate the compound's solubility, lipophilicity, and steric profile. These modifications can be of great interest in drug discovery and the development of new organic materials. The bromine atom at the para-position of the aniline (B41778) ring is a key functional group that allows for a variety of chemical transformations, such as cross-coupling reactions. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 742677-14-1 | sinfoochem.com |

| Molecular Formula | C11H14BrN | sinfoochem.com |

| Molecular Weight | 240.14 g/mol | chemcd.com |

| Appearance | Solid or Liquid | lookchem.com |

| Purity | 96% | lookchem.com |

| Application | Pharmaceutical, Industrial, Agricultural | lookchem.com |

Scope of Academic Inquiry for this compound and Related Anilines

The academic inquiry into this compound is expected to follow the paths established by research on related anilines, particularly 4-bromoaniline. The primary areas of investigation for this class of compounds include their synthesis, reactivity, and application as intermediates in the preparation of more complex molecules.

Synthesis: The synthesis of 4-bromoaniline itself can be achieved through several methods, most commonly by the bromination of aniline. ambeed.com To control the reaction and prevent the formation of poly-substituted products, the amino group is often first protected, for example, by reaction with acetic anhydride (B1165640) to form acetanilide (B955). ambeed.comdoubtnut.com This is followed by bromination and subsequent deprotection to yield 4-bromoaniline. doubtnut.com Another synthetic route involves the reduction of 4-nitrobromobenzene. chemicalbook.com The synthesis of this compound would likely involve the N-alkylation of 4-bromoaniline with a cyclopentyl halide or a reductive amination reaction between 4-bromoaniline and cyclopentanone (B42830).

Reactivity and Applications: 4-bromoaniline is a versatile intermediate. chemicalbook.com The bromine atom can be readily substituted or used in cross-coupling reactions like the Heck and Suzuki reactions to form new carbon-carbon bonds. chemicalbook.com The amino group can participate in reactions such as diazotization, followed by Sandmeyer reactions to introduce a variety of functional groups. wikipedia.org

The applications of 4-bromoaniline are diverse:

Pharmaceuticals: It is a building block for various pharmaceuticals, including analgesics, antihistamines, and antipsychotics. ketonepharma.com

Agrochemicals: It is used in the synthesis of herbicides, fungicides, and insecticides. ketonepharma.com The bromine substituent can enhance the bioactivity of these compounds. ketonepharma.com

Dyes and Pigments: 4-bromoaniline is a precursor for azo dyes. chemicalbook.com

Corrosion Inhibition: Studies have shown that 4-bromoaniline can act as a corrosion inhibitor for mild steel.

The academic inquiry into this compound would likely explore how the cyclopentyl group influences these reactions and applications. For instance, the steric bulk of the cyclopentyl group could affect the regioselectivity of reactions on the aromatic ring, and its lipophilicity could enhance the compound's suitability for certain biological applications.

Table 2: Properties and Applications of 4-Bromoaniline

| Property | Value | Source |

| CAS Number | 106-40-1 | wikipedia.org |

| Molecular Formula | C6H6BrN | wikipedia.org |

| Molecular Weight | 172.02 g/mol | nih.gov |

| Melting Point | 60-64 °C | wikipedia.org |

| Appearance | Gray-brown to white crystalline solid | chemicalbook.comchemicalbook.com |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) and other organic solvents | chemicalbook.com |

| Key Reactions | ||

| Heck Cross-Coupling | Aryl halide substrate for C-C bond formation. chemicalbook.com | chemicalbook.com |

| Mannich Reaction | Aromatic amine component to form β-amino ketones. chemicalbook.com | chemicalbook.com |

| Gomberg-Bachmann Reaction | Precursor for the synthesis of para-bromobiphenyl. chemicalbook.com | chemicalbook.com |

| Primary Applications | ||

| Pharmaceuticals | Intermediate for analgesics, antihistamines, antipsychotics. ketonepharma.com | ketonepharma.com |

| Agrochemicals | Synthesis of herbicides, fungicides, insecticides. ketonepharma.com | ketonepharma.com |

| Dyes | Precursor for azo dyes. chemicalbook.com | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclopentylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVCWCORWASQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651458 | |

| Record name | 4-Bromo-N-cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742677-14-1 | |

| Record name | 4-Bromo-N-cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopentyl 4 Bromoaniline and Its Precursors/derivatives

Strategies for N-Cyclopentyl-4-bromoaniline Synthesis

The formation of this compound can be achieved through methods that either construct the N-cyclopentyl bond directly on the bromo-substituted aniline (B41778) or through convergent strategies that form a different bond to assemble the final molecule.

Direct N-Alkylation and Amination Approaches

Direct methods are among the most straightforward strategies for synthesizing this compound. These approaches involve the reaction of 4-bromoaniline (B143363) with a cyclopentylating agent.

N-Alkylation: This classic method involves the reaction of 4-bromoaniline with a cyclopentyl halide, such as cyclopentyl bromide or iodide. The reaction is a nucleophilic substitution where the amino group of 4-bromoaniline attacks the electrophilic carbon of the cyclopentyl halide. To drive the reaction and neutralize the generated hydrohalic acid, a base is typically required. dtu.dk However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine (N,N-dicyclopentyl-4-bromoaniline) and even quaternary ammonium (B1175870) salts. dtu.dk Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Reductive Amination: A widely used and often preferred method for creating secondary amines is reductive amination. wikipedia.org This one-pot reaction involves the condensation of 4-bromoaniline with cyclopentanone (B42830) to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine, this compound. wikipedia.orgyoutube.com The key advantage of this method is the avoidance of overalkylation issues common in direct alkylation. masterorganicchemistry.com

The reaction is typically performed under weakly acidic conditions to facilitate imine formation. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they are mild enough to selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. masterorganicchemistry.com Research has also demonstrated the successful reductive amination of 4-bromoaniline with various ketones using iridium-phosphate catalysts, yielding the corresponding secondary amines in good yields. nih.gov

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces both imines and carbonyls. Can be used if the imine is allowed to form first. masterorganicchemistry.com | Moderate |

| Sodium Cyanoborohydride (NaBH₃CN) | Stable in weakly acidic solutions; selectively reduces iminium ions over ketones. wikipedia.orgmasterorganicchemistry.com | High |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A common, milder alternative to NaBH₃CN, avoiding cyanide use. masterorganicchemistry.com | High |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | An ideal "green chemistry" option, although catalyst selection is key. wikipedia.orgacsgcipr.org | Variable |

Convergent Synthesis via Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

Convergent syntheses build the molecule by joining two fragments, and for N-aryl amines, palladium-catalyzed cross-coupling reactions are exceptionally powerful. The Buchwald-Hartwig amination has become a cornerstone for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org

In this context, this compound could be synthesized by coupling an aryl halide (or triflate) with an amine. Two primary pathways exist:

Coupling of Cyclopentylamine (B150401) with 1,4-dibromobenzene: This involves the reaction of cyclopentylamine with an excess of 1,4-dibromobenzene. The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, and base, are optimized to favor mono-arylation. The development of sterically hindered and electron-rich phosphine ligands has been critical to the success of these couplings, allowing for the use of a wide range of amines and aryl halides under mild conditions. wikipedia.orgrsc.org

Coupling of 4-bromoaniline with a cyclopentyl halide/triflate: While less common for this specific transformation, the fundamental principles of C-N coupling apply.

The Buchwald-Hartwig reaction is celebrated for its remarkable functional group tolerance and broad substrate scope, replacing harsher, traditional methods for N-arylation. wikipedia.orgsnnu.edu.cn The reaction has been successfully used to couple various cyclic amines with aryl halides. rsc.org Recent advancements have even combined biocatalysis with Buchwald-Hartwig coupling in one-pot procedures to produce chiral N-arylamines. manchester.ac.uk

Synthesis and Functionalization of 4-Bromoaniline Precursors

The primary precursor for the aforementioned syntheses is 4-bromoaniline. Its preparation typically starts from aniline and requires methods to control the position of bromination on the aromatic ring.

Controlled Bromination of Aniline Derivatives

Aniline is highly activated towards electrophilic aromatic substitution, meaning its reaction with bromine is rapid but difficult to control. Direct bromination of aniline with molecular bromine typically results in the formation of 2,4,6-tribromoaniline (B120722) as the major product, along with oxidation byproducts. jcsp.org.pkyoutube.comias.ac.in To achieve selective monobromination at the desired para-position, specific strategies must be employed.

The most common and effective strategy for synthesizing 4-bromoaniline is to temporarily "protect" the highly activating amino group by converting it into a less-activating amide. doubtnut.com

The standard procedure involves two steps:

Acetylation: Aniline is first reacted with acetic anhydride (B1165640) to form acetanilide (B955). youtube.comdoubtnut.com The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director, but it is significantly less activating than the amino group. This deactivation prevents polysubstitution. Furthermore, the bulkiness of the acetamido group sterically hinders the ortho positions, making the para-position the preferred site for electrophilic attack. youtube.comchegg.com

Bromination and Hydrolysis: The acetanilide is then brominated. The reaction with bromine, often in a solvent like acetic acid, yields predominantly 4-bromoacetanilide. youtube.comscribd.com Subsequent hydrolysis of the amide group, typically by heating with an aqueous acid or base, removes the acetyl protecting group to furnish the final product, 4-bromoaniline. youtube.comdoubtnut.com

Other protecting groups, such as the tert-butyldimethylsilyl (TBS) group, have also been utilized. N-TBS protection can be achieved under mild conditions and the protected aniline can be used in subsequent reactions. The TBS group can be easily removed later with silica (B1680970) gel in an ethanol (B145695)/water mixture. chemicalbook.com

The choice of brominating agent and reaction conditions is crucial for maximizing yield and selectivity while minimizing hazardous waste. While molecular bromine (Br₂) is the classic reagent, its use poses handling and environmental challenges. acs.org

Modern methods often utilize alternative bromine sources:

N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle solid brominating agent. nih.govorganic-chemistry.org It is widely used for the bromination of activated aromatic rings. For anilines, using NBS can be tuned by solvent polarity to influence regioselectivity. researchgate.net In some cases, NBS in combination with a silica gel catalyst provides a mild and selective method for the monobromination of aromatic amines. jcsp.org.pk However, direct bromination of aniline with NBS can sometimes lead to decomposition. jcsp.org.pk The reactivity of NBS can be enhanced through photocatalysis, which increases its electrophilic character. nih.gov

In Situ Bromine Generation: Several systems generate bromine within the reaction mixture, avoiding the handling of liquid bromine. A common method involves the oxidation of a bromide salt (like KBr or HBr) with an oxidant. Examples include:

Potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr). scribd.comacs.org

Ceric ammonium nitrate (B79036) (CAN) and potassium bromide (KBr). sci-hub.stacs.org

Oxone and ammonium bromide. organic-chemistry.org

Selectfluor and HBr in water, which provides a metal-free, highly regioselective method for brominating anilides. researchgate.net

The optimization of these reactions involves adjusting the stoichiometry of the reagents, solvent, temperature, and reaction time to achieve high yields of the desired monobrominated product. ccspublishing.org.cnbeilstein-journals.org

Table 2: Selection of Modern Brominating Systems for Anilides/Anilines

| Reagent System | Substrate | Key Features |

|---|---|---|

| NBS / Silica Gel | Aromatic Amines | Mild, effective, and selective monobromination. jcsp.org.pk |

| CAN / KBr | Acetanilide | "Green chemistry" approach, avoids liquid bromine. acs.org |

| KBrO₃ / HBr | Acetanilide | In situ bromine generation, high yield. scribd.com |

| Selectfluor / HBr | Anilides | Metal-free, highly regioselective, uses water as a solvent. researchgate.net |

| ZnAl-BrO₃⁻-LDHs / KBr | Anilines | Oxidative bromination at ambient temperature, catalyst-free. ccspublishing.org.cn |

Amination of Halogenated Benzenes

The synthesis of N-aryl amines, such as this compound, is frequently accomplished through the cross-coupling of an amine with an aryl halide. The most prominent among these methods are the Palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination stands as a highly versatile and widely used method for C-N bond formation. wikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of 4-bromoaniline with a cyclopentyl halide or, more commonly, the reaction of cyclopentylamine with a 1,4-dihalogenated benzene (B151609), such as 1,4-dibromobenzene. The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand. organic-synthesis.comorgsyn.org The choice of ligand is critical, with bulky, electron-rich biaryl phosphines (e.g., JohnPhos, XPhos) often providing the most active catalysts, even for less reactive aryl chlorides. scispace.com A stoichiometric amount of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. organic-synthesis.comorgsyn.org The reaction is typically carried out in an inert solvent like toluene (B28343) under a nitrogen atmosphere at elevated temperatures. organic-synthesis.com

The Ullmann condensation (or Goldberg reaction for C-N coupling) is an older, copper-promoted method for forming C-N bonds. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 210 °C) and stoichiometric amounts of copper powder in polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org Modern variations have improved the methodology by using soluble copper catalysts, often based on copper(I) salts like CuI, in the presence of ligands such as diamines or phenanthroline. wikipedia.org While the Ullmann reaction can be an alternative to palladium-catalyzed methods, it generally requires more forcing conditions. wikipedia.orgwikipedia.org

Another potential, though less common for this specific transformation, is nucleophilic aromatic substitution (SNAr) . This reaction typically requires the aromatic ring to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to the leaving group (the halide). masterorganicchemistry.compressbooks.pub Since the bromo-substituted benzene ring in the precursors to this compound is not strongly activated by electron-withdrawing groups, SNAr would likely require very harsh conditions, such as high temperatures and a very strong nucleophile/base. pressbooks.pub

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly applied to the synthesis of fine chemicals, including aromatic amines.

Eco-Friendly Solvent Systems (e.g., 2-MeTHF, Cyclopentyl Methyl Ether)

A major focus of green chemistry is the replacement of hazardous volatile organic compounds (VOCs) with safer, more sustainable alternatives. chadsprep.com For amine synthesis, traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are often used but have significant drawbacks, including the potential for peroxide formation and toxicity. wikipedia.org

2-Methyltetrahydrofuran (2-MeTHF) is a prominent green solvent alternative derived from renewable resources like corncobs. organic-synthesis.com It offers several advantages over THF, including a higher boiling point, lower water solubility which simplifies recovery, and a reduced tendency to form explosive peroxides. organic-synthesis.commasterorganicchemistry.com 2-MeTHF has been successfully employed as a solvent in a wide range of reactions, including palladium-catalyzed aminocarbonylation and other transformations involving amines. researchgate.netsci-hub.se

Cyclopentyl Methyl Ether (CPME) is another eco-friendly ethereal solvent that serves as an excellent alternative to THF, MTBE, and dioxane. wikipedia.orgwikipedia.org It boasts a high boiling point (106 °C), low peroxide formation, and stability across a wide pH range. wikipedia.org Its hydrophobic nature and ability to form an azeotrope with water facilitate product isolation and solvent recycling. wikipedia.org CPME has proven effective in various applications, including transition-metal-catalyzed chemistry and reactions involving organometallic reagents. wikipedia.orgchadsprep.com The use of solvents like 2-MeTHF and CPME can significantly reduce the environmental impact of synthesizing this compound by minimizing solvent waste and improving safety. chadsprep.com

| Solvent | Boiling Point (°C) | Source | Key Green Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Renewable (e.g., corncobs) organic-synthesis.com | Lower peroxide formation than THF, easy recovery. organic-synthesis.commasterorganicchemistry.com |

| Cyclopentyl Methyl Ether (CPME) | 106 | Petrochemical | High stability, low peroxide formation, hydrophobic. wikipedia.org |

| Tetrahydrofuran (THF) | 66 | Petrochemical | (Traditional, less green) Forms peroxides, higher volatility. wikipedia.org |

| 1,4-Dioxane | 101 | Petrochemical | (Traditional, less green) Toxic, potential peroxide former. wikipedia.org |

Catalytic Approaches for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity, which minimizes waste. In the context of this compound synthesis, sustainable catalytic approaches focus on maximizing catalyst turnover numbers and, where possible, using more earth-abundant metals.

Research into replacing precious metals with more abundant and less toxic alternatives like iron is an active area. Iron-catalyzed cross-coupling reactions are emerging, and while perhaps not yet as general as palladium-based systems for this specific transformation, they represent a future direction for more sustainable amine synthesis. For instance, iron complexes have been used for the synthesis of N-substituted pyrroles from amines and diols.

Derivatization Strategies of this compound Scaffolds

The this compound molecule contains two key functional handles for further chemical modification: the reactive aryl bromide and the secondary amine. These sites allow for a range of derivatization strategies to build more complex molecular architectures.

Aryl Halide Transformations for C-C and C-N Coupling

The bromine atom on the aromatic ring is a versatile functional group for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the para-position of the aniline.

C-C Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the aniline ring.

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, again using a palladium catalyst. scispace.com

Sonogashira Coupling: This method creates a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

C-N Coupling Reactions:

Buchwald-Hartwig Amination: Just as this reaction can be used to form the parent molecule, it can also be used to derivatize it further. If this compound were reacted with another amine (e.g., a primary or secondary amine) under Buchwald-Hartwig conditions, a diamine product could be formed, replacing the bromine atom with a new nitrogen-based substituent. researchgate.net

| Coupling Reaction | Reagent | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) + Base (e.g., K₂CO₃) |

| Heck | Alkene | C-C | Pd(0) + Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C-C | Pd(0) + Cu(I) + Base |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) + Ligand + Base (e.g., NaOtBu) |

Amine Functionalization Reactions (e.g., Schiff Base Formation)

The secondary amine group (-NH-) in this compound is also amenable to further reactions.

Schiff Base Formation: Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. The secondary amine in this compound cannot directly form a stable, neutral Schiff base in the traditional sense, as it lacks the two protons on the nitrogen required for the elimination of water. However, related reactions can lead to the formation of charged iminium ions or enamines, which are also valuable synthetic intermediates.

Other functionalization reactions at the nitrogen center include:

Acylation: Reaction with an acyl chloride or anhydride would convert the secondary amine into a tertiary amide.

Alkylation: Further alkylation could occur, though it may be challenging to control and could lead to the formation of a quaternary ammonium salt.

These derivatization strategies highlight the utility of this compound as a building block in medicinal and materials chemistry, enabling the synthesis of a diverse array of more complex molecules.

Spectroscopic and Structural Characterization of N Cyclopentyl 4 Bromoaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of atoms within N-Cyclopentyl-4-bromoaniline.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the amine (N-H) proton, and the protons of the cyclopentyl ring.

The aromatic region typically displays an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-3 and H-5) are chemically equivalent, as are the protons ortho to the amino group (H-2 and H-6). Due to the strong electron-donating effect of the amino group and the electron-withdrawing nature of the bromine atom, the aromatic protons exhibit specific chemical shifts. The protons adjacent to the bromine atom are expected to be downfield compared to those adjacent to the amino group. Based on data for 4-bromoaniline (B143363), the aromatic protons appear as two doublets. rsc.org The doublet corresponding to the protons ortho to the amino group (H-2, H-6) would be expected around δ 6.5-6.6 ppm, while the doublet for the protons ortho to the bromine atom (H-3, H-5) would be found further downfield, around δ 7.2-7.3 ppm. rsc.org

The proton of the secondary amine (N-H) typically appears as a broad singlet. Its chemical shift is variable and depends on factors like solvent, concentration, and temperature, but it is often observed in the region of δ 3.5-4.5 ppm. rsc.org

The cyclopentyl group gives rise to a set of signals in the aliphatic region of the spectrum. The methine proton attached directly to the nitrogen (N-CH) is the most deshielded of the cyclopentyl protons and is expected to appear as a multiplet around δ 3.6-3.8 ppm. cdc.gov The remaining eight protons of the cyclopentyl ring are chemically similar and produce overlapping multiplets in the upfield region, typically between δ 1.4 and 2.1 ppm. cdc.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -NH) | 6.5 - 6.6 | Doublet |

| Aromatic (ortho to -Br) | 7.2 - 7.3 | Doublet |

| Amine (N-H) | 3.5 - 4.5 | Broad Singlet |

| Cyclopentyl (N-CH) | 3.6 - 3.8 | Multiplet |

| Cyclopentyl (-CH₂) | 1.4 - 2.1 | Multiplet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Due to the symmetry of the 4-substituted phenyl ring, four distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitrogen (C-1) is significantly shielded by the amino group and is expected to resonate at a high field for an aromatic carbon, likely around δ 145-147 ppm. rsc.org The carbon atom bonded to the bromine (C-4) will show a signal at a lower field, typically around δ 110-112 ppm, due to the C-Br bond's electronic effects. rsc.org The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will have distinct signals, with the carbons ortho to the amino group (C-2, C-6) appearing around δ 116-118 ppm and the carbons ortho to the bromine (C-3, C-5) resonating around δ 132 ppm. rsc.org

In the aliphatic region, three signals are anticipated for the cyclopentyl group. The methine carbon (N-CH) directly attached to the nitrogen will be the most downfield of the aliphatic carbons, with a chemical shift in the range of δ 50-55 ppm. The two sets of methylene (B1212753) carbons (-CH₂) in the cyclopentyl ring will appear at higher fields, typically between δ 24 and 34 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1, attached to N) | 145 - 147 |

| Aromatic (C-4, attached to Br) | 110 - 112 |

| Aromatic (C-2, C-6) | 116 - 118 |

| Aromatic (C-3, C-5) | 131 - 133 |

| Cyclopentyl (N-CH) | 50 - 55 |

| Cyclopentyl (-CH₂) | 24 - 34 |

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed. github.io

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons and within the cyclopentyl ring's proton network, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC is invaluable for assigning the signals of the protonated carbons in the molecule, such as linking each aromatic proton to its corresponding carbon and each set of cyclopentyl protons to their respective carbons. arizona.eduhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected from the N-H proton to the C-1 and the N-CH carbons, and from the aromatic protons to neighboring carbons, which would definitively establish the connection between the bromoaniline and cyclopentyl moieties. youtube.com

Variable Temperature NMR (VT-NMR) for Conformational Studies

The bond between the nitrogen atom and the aromatic ring in N-substituted anilines can exhibit restricted rotation, leading to the existence of different conformers. nih.gov Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. umn.eduox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the NMR signals. nih.gov At low temperatures, the interconversion between conformers may become slow on the NMR timescale, resulting in the appearance of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a single, averaged signal. umn.edu

For this compound, VT-NMR could provide insights into the rotational barrier around the C-N bond and the preferred conformation of the cyclopentyl group relative to the plane of the aromatic ring. This information is crucial for understanding the molecule's three-dimensional structure and its potential interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Br bonds.

The N-H stretching vibration of the secondary amine is typically observed as a single, sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations usually appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopentyl group are expected as strong bands just below 3000 cm⁻¹.

The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically found in the 1350-1250 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, usually in the 700-500 cm⁻¹ region. An analysis of the FTIR spectrum of 4-bromoaniline confirms the presence of these characteristic peaks. chemicalbook.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 700 |

Raman Spectroscopy

Detailed experimental Raman spectra for this compound are not found in the reviewed scientific literature. However, analysis of related structures provides insight into the expected spectral features. For instance, the Raman spectrum of the parent molecule, 4-bromoaniline, has been studied. google.com The characteristic vibrations would include C-H stretching of the aromatic and cyclopentyl groups, C-N stretching, and vibrations of the brominated benzene ring. osti.gov The cyano group (-C≡N), if present as a substituent, typically shows a distinct band around 2100-2300 cm⁻¹, which is sensitive to the molecular environment. chemicalbook.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound has not been reported in the surveyed literature. HRMS is critical for determining the exact mass and elemental composition of a molecule. nih.gov For related compounds, such as N-benzyl-N-methylaniline, HRMS has been used to confirm the calculated mass. rsc.org The theoretical monoisotopic mass of this compound (C₁₁H₁₄BrN) is 239.03096 Da. guidechem.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for separating and identifying volatile compounds. epa.gov While a specific GC-MS analysis for this compound is not available, data for the parent compound, 4-bromoaniline, exists, showing characteristic peaks at m/z 171 and 173 due to the bromine isotopes. nih.gov The technique is widely used for analyzing aniline (B41778) derivatives and other organic compounds in various matrices, including environmental samples. unibo.it For example, GC-MS has been used to detect the reduction of the –NO₂ group on aniline to –NH₂ in related reactions. qut.edu.au

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile compounds. nih.gov There are no specific LC-MS studies found for this compound. However, LC-MS methods are frequently employed for the analysis of similar molecules, including various aniline derivatives and their metabolites. researchgate.net For instance, LC-MS has been utilized to identify metabolites of 4-bromoaniline in biological samples, demonstrating its utility in detecting and characterizing related compounds and their biotransformation products. researchgate.net

X-ray Crystallography and Solid-State Structure Analysis

Single Crystal X-ray Diffraction

A crystal structure for this compound has not been deposited in the Cambridge Structural Database or reported in the reviewed literature. Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. diva-portal.org For comparison, the crystal structure of the parent compound, 4-bromoaniline, has been determined. nih.gov This technique has also been crucial in elucidating the structures of complex molecules synthesized from bromoaniline precursors. scielo.br

Lack of Publicly Available Crystallographic Data for this compound Hinders Detailed Structural Analysis

A comprehensive search for the crystallographic data of the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature and databases. Despite efforts to locate detailed structural information, no specific studies detailing the crystal structure, crystalline packing, intermolecular interactions, or precise geometric parameters for this particular compound could be found.

The investigation aimed to provide an in-depth analysis of this compound, focusing on its solid-state architecture. The intended article was to be structured around the spectroscopic and structural characterization of the compound, with a specific emphasis on:

Crystalline Packing and Intermolecular Interactions: This section would have explored the arrangement of the molecules in the crystal lattice, detailing the nature and geometry of any hydrogen bonds, C-H···π interactions, and other non-covalent forces that stabilize the crystalline structure.

Geometric Parameters: This subsection would have presented precise, experimentally determined data on bond lengths and angles within the this compound molecule, which are crucial for a fundamental understanding of its molecular conformation.

The absence of a published crystal structure in resources such as the Cambridge Structural Database (CSD) and other scientific journals prevents a detailed and accurate discussion of these topics. While information on related compounds, such as 4-bromoaniline, is available, this data cannot be extrapolated to accurately describe the unique structural features that the cyclopentyl group would introduce in this compound.

Therefore, the generation of an article with the requested detailed sections and data tables on the crystallographic characteristics of this compound is not possible at this time due to the lack of primary scientific data.

Computational and Theoretical Studies of N Cyclopentyl 4 Bromoaniline

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the properties of molecular systems. For N-Cyclopentyl-4-bromoaniline, DFT calculations offer a detailed picture of its electronic structure, geometry, and spectroscopic characteristics.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.org For molecules with flexible components like this compound, which features a cyclopentyl ring, conformational analysis is a key initial step to identify the most stable isomer. researchgate.net The process involves optimizing the molecular structure to find the minimum energy conformation.

Theoretical calculations, often performed at levels like B3LYP with basis sets such as 6-311++G(d,p), can elucidate bond lengths, bond angles, and dihedral angles of the optimized structure. nih.gov These computed geometric parameters can then be compared with experimental data if available, providing a measure of the accuracy of the theoretical model. researchgate.net The electronic structure calculations also reveal details about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. rsc.org

Table 1: Representative Optimized Geometric Parameters for a Substituted Aniline (B41778) Derivative (Illustrative)

| Parameter | Bond Length (Å) / Angle (°) |

| C-N Bond Length | 1.421 - 1.467 |

| C-Br Bond Length | ~1.90 |

| C-N-C Bond Angle | ~125° |

| Dihedral Angle (Aromatic-Cyclopentyl) | Varies with conformation |

Note: This table is illustrative and based on general values for similar structures. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. numberanalytics.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. numberanalytics.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. walshmedicalmedia.com

A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net FMO analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution. This visualization helps identify the regions of the molecule most likely to be involved in chemical reactions. libretexts.org For instance, the analysis might show the HOMO localized on the aniline nitrogen and the aromatic ring, indicating these as potential sites for electrophilic attack, while the LUMO might be distributed over the aromatic ring, suggesting sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

Note: These are estimated energy ranges for a molecule of this type. Precise values are obtained from specific DFT calculations.

DFT calculations can accurately predict various spectroscopic properties. nih.gov Theoretical vibrational frequencies (IR spectra) can be calculated and compared with experimental data, often with the use of a scaling factor to improve agreement. researchgate.net This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. walshmedicalmedia.com

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule, aiding in its structural confirmation. nih.gov

Table 3: Predicted Spectroscopic Data for a Substituted Aniline Derivative (Illustrative)

| Spectroscopic Technique | Predicted Data |

| IR (cm⁻¹) | C-H (aromatic) ~3100, C-H (aliphatic) ~2950, C=C (aromatic) ~1600, C-N ~1300, C-Br ~600 |

| UV-Vis (nm) | π→π* transitions in the range of 250-350 nm |

| ¹H NMR (ppm) | Aromatic protons ~6.5-7.5, N-H proton ~3.5-4.5, Cyclopentyl protons ~1.5-2.5 |

| ¹³C NMR (ppm) | Aromatic carbons ~110-150, Cyclopentyl carbons ~25-45 |

Note: These are typical ranges and the actual values for this compound would be determined by specific calculations.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. biorxiv.org

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. nih.gov By simulating the molecule's movements over a period of time, researchers can observe the transitions between different conformations and determine their relative stabilities. This is particularly important for understanding how the cyclopentyl group moves and orients itself relative to the bromoaniline moiety. Analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers between them. nih.gov

The surrounding environment can significantly influence a molecule's conformation and reactivity. MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects. biorxiv.org For this compound, simulations in different solvents would reveal how solvent polarity and hydrogen bonding capabilities affect its preferred conformation. For instance, a polar solvent might stabilize a more polar conformer of the molecule. These simulations also provide insights into how the solvent might mediate interactions between the solute and other reactants, thereby influencing reaction pathways and rates.

In-Depth Computational and Theoretical Analysis of this compound Remains a Subject for Future Research

A thorough review of available scientific literature and chemical databases indicates that detailed computational and theoretical studies focusing specifically on the compound This compound are not publicly available at this time. While extensive research exists on the parent molecule, 4-bromoaniline (B143363), and on various computational methodologies, specific investigations into the quantum chemical properties of this compound, as outlined in the requested article structure, have yet to be published.

The specified topics for the article included:

Quantum Chemical Calculations for Reactivity Prediction

Reaction Pathway Energetics and Transition State Characterization

Reactivity Descriptors and Chemo-Regioselectivity Prediction

Currently, there are no dedicated studies that provide data on the reaction pathway energetics, transition state characterizations, or the calculation of reactivity descriptors to predict the chemo- and regioselectivity for this compound.

Research on related compounds, such as 4-bromoaniline itself, has utilized computational methods like Density Functional Theory (DFT) to explore molecular structure, electronic properties, and reactivity. vulcanchem.comunimi.itresearchgate.netchemicalbook.com These studies provide a framework for how this compound could be analyzed. Such an investigation would theoretically involve:

Transition State Characterization: Locating the highest energy point along a reaction coordinate (the transition state) to determine the kinetic barriers (activation energy) of a reaction.

Reactivity Descriptors: Computing properties like Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions to predict where the molecule is most likely to react with electrophiles or nucleophiles. This would be crucial for understanding its chemo- and regioselectivity in reactions like electrophilic aromatic substitution or N-alkylation.

Although kinetic studies have been performed on reactions involving separate cyclopentylamine (B150401) and 4-bromoaniline as reactants, the resulting data is not transferable to the covalently bonded this compound molecule.

The absence of specific computational data for this compound highlights an opportunity for new research. Such studies would be valuable for understanding how the introduction of the N-cyclopentyl group modifies the electronic structure and reactivity of the 4-bromoaniline scaffold, providing insights for its potential application in synthetic chemistry, materials science, and pharmaceutical development.

Reactivity and Reaction Mechanisms Involving N Cyclopentyl 4 Bromoaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

N-Cyclopentyl-4-bromoaniline is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org this compound, as an aryl bromide, readily participates in this reaction.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. wikipedia.org This is often the rate-determining step. wikipedia.org

Transmetalation : The organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is usually facilitated by a base.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Research has shown that 4-bromoaniline (B143363) derivatives can be effectively coupled with a range of aryl boronic acids using palladium acetate (B1210297) as a catalyst in aqueous DMF, without the need for a ligand. researchgate.net The reaction proceeds well with boronic acids bearing both electron-donating and electron-withdrawing groups, as well as sterically hindered ortho-substituted boronic acids. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with 4-Bromoaniline Derivatives

| Organoboron Compound | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 95 | researchgate.net |

| 4-Methylphenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 98 | researchgate.net |

| 2-Methylphenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 96 | researchgate.net |

| 4-Cyanophenylboronic acid | Pd(OAc)2 | K2CO3 | DMF/H2O | 62 | researchgate.net |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org this compound can serve as the aryl halide component in this reaction.

The mechanism of the Heck reaction is generally understood to proceed through the following steps:

Oxidative Addition : A Pd(0) catalyst inserts into the aryl-bromide bond of this compound. wikipedia.org

Migratory Insertion : The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. libretexts.org

Syn β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.

Reductive Elimination : The palladium-hydride species is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Heck reaction is known for its high stereoselectivity, typically affording the trans isomer of the product. organic-chemistry.org Various palladium sources, such as Pd(OAc)2 and PdCl2, can be used as catalysts, often in conjunction with phosphine (B1218219) ligands. wikipedia.org

Table 2: General Conditions for Heck Cross-Coupling Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Styrene | Pd(OAc)2 | K2CO3 | Water/DMF | mdpi.com |

| Aryl Bromide | n-Butyl acrylate | Pd/Phosphine-Imidazolium Salt | - | - | organic-chemistry.org |

While less common for anilines, cross-electrophile coupling offers an alternative strategy for bond formation. These reactions typically involve the coupling of two different electrophiles, often mediated by a metal catalyst in a reductive process. For a substrate like this compound, this could potentially involve coupling with another electrophile, such as an alkyl halide, under reductive conditions, possibly using a nickel or palladium catalyst.

Nucleophilic Aromatic Substitution Reactions.wikipedia.orgnumberanalytics.com

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While typically less reactive than alkyl halides, aryl halides like this compound can undergo SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org

The most common mechanism for SNAr reactions is the addition-elimination pathway. fishersci.fi This two-step process involves:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org

Elimination : The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged Meisenheimer complex. libretexts.orgmasterorganicchemistry.com For this compound, the electron-donating nature of the amino group disfavors this reaction. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur.

The substrate scope for SNAr reactions is broad and includes a variety of nucleophiles such as amines, alkoxides, and thiolates. fishersci.fi

The N-cyclopentyl group on the aniline (B41778) nitrogen has two main effects on the nucleophilicity of the molecule:

Electronic Effect : The cyclopentyl group is an electron-donating group through induction. libretexts.org This increases the electron density on the nitrogen atom, making it a stronger nucleophile compared to aniline itself. chemistrysteps.com However, this effect also increases the electron density of the aromatic ring, making it less susceptible to nucleophilic attack.

Steric Effect : The bulky cyclopentyl group can sterically hinder the approach of reactants to the nitrogen atom and the ortho positions of the aromatic ring. This steric hindrance can decrease the rate of reactions involving the amino group or attack at the ortho positions.

Electrophilic Aromatic Substitution Reactions of Aniline Derivatives

The amino group (-NH₂) and its N-substituted derivatives are potent activating groups and are ortho, para-directors. wikipedia.orgchemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance, thereby increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (the Wheland intermediate) formed during the reaction. lumenlearning.comchemistrysteps.com Conversely, halogens like bromine are deactivating groups due to their strong inductive electron-withdrawing effect, yet they are also ortho, para-directors because their lone pairs can participate in resonance stabilization of the intermediate. libretexts.org

In the case of this compound, the ring is substituted with two ortho, para-directing groups. The N-cyclopentylamino group is a strong activator, while the bromine atom is a weak deactivator. wikipedia.orgchemistrysteps.com The directing influence is therefore dominated by the more powerful activating N-cyclopentylamino group.

Regioselectivity and Steric Effects

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of electronic and steric effects. Both the N-cyclopentylamino group at position 1 and the bromo group at position 4 direct incoming electrophiles to the positions ortho and para relative to themselves.

The N-cyclopentylamino group directs to positions 2, 4, and 6. Position 4 is already occupied by bromine.

The bromo group directs to positions 1, 3, and 5. Position 1 is occupied by the amino group.

Therefore, the positions activated for substitution are 2, 3, 5, and 6. The powerful activating effect of the nitrogen atom strongly favors substitution at the positions ortho to it, namely positions 2 and 6. chemistrysteps.com The positions ortho to the bromine (positions 3 and 5) are less favored due to the deactivating nature of halogens and the weaker directing ability compared to the amino group.

However, steric hindrance plays a crucial role. The N-cyclopentyl group is sterically bulky. This bulkiness can hinder the approach of an electrophile to the positions ortho to the amino group (positions 2 and 6). beilstein-journals.orgvedantu.com Consequently, electrophilic attack may be directed to the less sterically hindered positions 3 and 5, which are ortho to the bromine atom. The balance between the strong activating effect of the nitrogen and the steric hindrance of the cyclopentyl group determines the final product distribution. In many reactions involving N-substituted anilines with bulky groups, substitution at the position para to the nitrogen is preferred, but in this case, that position is blocked by bromine. chemistrysteps.com This leaves a contest between the electronically favored but sterically hindered positions 2 and 6, and the electronically less favored but more accessible positions 3 and 5.

| Position | Electronic Effect (Director) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| 2 and 6 | Strongly activated (ortho to -NHR) | High (proximity to bulky cyclopentyl group) | Possible, but hindered |

| 3 and 5 | Weakly activated (ortho to -Br, meta to -NHR) | Low | Favored if steric effects dominate |

Multi-component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.net

The Mannich reaction is a classic three-component reaction involving the aminoalkylation of an acidic proton located on a carbon atom. It typically uses an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen (like a ketone). Bromoanilines can serve as the amine component in Mannich reactions, which provides a direct method for incorporating a bromine-substituted aryl moiety into the final β-amino ketone product. chemicalbook.com

In this context, this compound can act as the amine component. The reaction would proceed via the formation of an iminium ion from the condensation of this compound and an aldehyde. This electrophilic iminium ion is then attacked by the enol form of a ketone, leading to the formation of a Mannich base. The presence of the 4-bromo substituent is significant as it is carried through the reaction, yielding a product that can be further functionalized through reactions at the bromine site, such as cross-coupling. chemicalbook.com

| Component Role | Example Reactant | Function |

|---|---|---|

| Amine | This compound | Forms the iminium ion; incorporates the bromo-aryl group. |

| Aldehyde | Formaldehyde or Benzaldehyde | Provides the methylene (B1212753) or benzylidene bridge. |

| Active Hydrogen Compound | Acetophenone | Acts as the nucleophile (in its enol form). |

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction that forms indoles from an ortho-haloaniline and a disubstituted alkyne. wikipedia.orgub.edu This heteroannulation process is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.org The reaction typically involves an ortho-iodoaniline, though variations using more readily available ortho-bromoanilines have been developed. wikipedia.org N-substituted anilines are commonly employed substrates. wikipedia.orgub.edu

This compound, being a para-substituted bromoaniline, is not a suitable substrate for the standard Larock indole synthesis, which requires the halogen to be at the ortho position to the amine for the final cyclization step to occur. wikipedia.orgub.edu The mechanism involves oxidative addition of the C-X bond (where X is I or Br) to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization of the nitrogen atom onto the newly formed vinylpalladium species. This cyclization forms the five-membered indole ring and is only possible when the amine and the halo-substituent are in a 1,2-relationship on the aromatic ring.

| Component | Requirement/Example | Compatibility of this compound |

|---|---|---|

| Aniline Substrate | ortho-Haloaniline (e.g., 2-Bromoaniline) | No (Is a para-bromoaniline) |

| Alkyne | Disubstituted alkyne (e.g., Diphenylacetylene) | N/A |

| Catalyst | Palladium source (e.g., Pd(OAc)₂) | N/A |

| Base | Carbonate or Acetate (e.g., K₂CO₃) | N/A |

Radical Reactions and Mechanistic Investigations

Radical reactions offer unique pathways for bond formation and functionalization. The involvement of radical intermediates can enable transformations that are difficult to achieve through conventional polar mechanisms.

The bromine atom in this compound can play a role in initiating radical processes. While aryl bromides are generally stable, under specific conditions such as photoredox catalysis, the C-Br bond can be homolytically cleaved or the bromide ion can be oxidized to a bromine radical (Br•). acs.org This bromine radical is a highly reactive species capable of initiating further reactions.

One proposed activation pathway involves the generation of a bromine radical from a bromide anion source by an excited-state photocatalyst. acs.org This bromine radical can then participate in a hydrogen atom transfer (HAT) or other radical cascade processes. For instance, bromine radicals have been implicated in novel activation pathways for boronic acids, where the radical interacts with the boron species to facilitate the generation of an alkyl radical. kuleuven.be Although not directly demonstrated for this compound, it is plausible that under photocatalytic conditions, it could be a precursor to bromine radicals or engage with them. For example, a reaction could be designed where a photogenerated bromine radical abstracts a hydrogen atom, initiating a cyclization or addition reaction elsewhere in the molecule or in a reaction partner. acs.orgresearchgate.net These mechanistic pathways open up new avenues for the application of bromoaniline derivatives in complex molecule synthesis.

Photoredox-Catalyzed Processes

The application of photoredox catalysis has opened new avenues for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions. While specific photoredox-catalyzed reactions utilizing this compound are not extensively documented in dedicated studies, the reactivity of closely related N-substituted haloanilines in such transformations provides significant insight into its potential synthetic utility. A prominent example is the photoredox-catalyzed multicomponent Petasis reaction.

Research has demonstrated the successful implementation of a visible-light-mediated Petasis-type reaction involving various anilines, aldehydes, and alkyl boronic acids. researchgate.net In this process, an iridium-based photocatalyst, such as [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, absorbs energy from blue light, initiating a single-electron transfer (SET) process. This catalytic cycle facilitates the coupling of the three components to form complex amine scaffolds.

Studies on analogues like 4-chloroaniline (B138754) and 4-iodoaniline (B139537) reveal that the electronic nature of the halogen substituent influences the reaction efficiency. For instance, in the coupling of anilines with p-anisaldehyde and cyclopentyl boronic acid, derivatives like N-(cyclopentyl(4-methoxyphenyl)methyl)-4-chloroaniline and N-(cyclopentyl(4-methoxyphenyl)methyl)-4-iodoaniline have been synthesized in good yields. researchgate.netkuleuven.be The reaction proceeds under mild conditions, typically using a photocatalyst in a solvent like dimethylformamide (DMF) upon irradiation with blue LEDs. researchgate.net The mechanism is predicated on the generation of radical intermediates, showcasing a powerful method for forging new C-N and C-C bonds that would be applicable to this compound.

The table below summarizes the results for the photoredox-catalyzed Petasis reaction with aniline analogues, illustrating the scope and efficiency of this methodology.

Reaction Conditions: Aniline (0.4 mmol), Aldehyde (0.6 mmol), Boronic Acid (0.8 mmol), [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (3.5 mol %), NaHSO₄ (0.4 mmol) in DMF (4 mL) irradiated with blue light for 24h. Data sourced from researchgate.netkuleuven.be.

Ring-Closure and Cycloaddition Reactions

The structural motif of this compound, featuring a reactive aromatic amine and a halogen atom, makes it a suitable precursor for various ring-closure and cycloaddition reactions to construct heterocyclic and polycyclic frameworks.

One important class of reactions is the Povarov reaction, a formal [4+2] cycloaddition (aza-Diels-Alder) used for the synthesis of tetrahydroquinolines. In related systems, 4-bromoaniline has been employed in domino reactions that culminate in an intramolecular Povarov reaction. unimi.it Typically, the aniline condenses with an aldehyde to form an in-situ imine, which then acts as the dienophile in a cycloaddition with an electron-rich alkene. The presence of the N-cyclopentyl group in this compound would be expected to influence the steric and electronic properties of the intermediate imine, thereby affecting the reactivity and stereoselectivity of the cycloaddition.

Another significant ring-forming reaction is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. ub.edu While this reaction typically requires an ortho-halogen, the principles of palladium-catalyzed cross-coupling and subsequent cyclization are relevant. Research on the Larock reaction has shown that alkynes bearing cyclopentyl groups can be successfully employed. For instance, the reaction of o-iodoaniline with cyclopentyl pyridyl acetylenes demonstrates the feasibility of incorporating a cyclopentyl moiety into the final indole structure. ub.edu This suggests that this compound could potentially undergo related palladium-catalyzed cyclization processes if coupled with a suitable reaction partner that introduces a group ortho to the amine, or through a reaction sequence that involves migration of the bromine atom or an ortho-lithiation/bromination step prior to cyclization.

The table below presents examples of related cycloaddition and ring-closure reactions, highlighting the utility of the bromoaniline core and cyclopentyl-containing fragments in constructing complex cyclic molecules.

Applications of N Cyclopentyl 4 Bromoaniline and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of the bromine atom and the secondary amine in N-Cyclopentyl-4-bromoaniline provides two distinct points for chemical modification, positioning it as a versatile building block. The bromo-substituted aromatic ring is primed for metal-catalyzed cross-coupling reactions, while the nucleophilic nitrogen atom can participate in a variety of condensation and substitution reactions. This dual reactivity is fundamental to its role as a key intermediate.

Nitrogen-containing heterocycles are ubiquitous in biologically active compounds, forming the core scaffolds of numerous pharmaceuticals. digitellinc.comnih.gov The this compound moiety serves as an excellent starting point for constructing such complex architectures. The inherent reactivity of the aniline (B41778) nitrogen and the ortho- and para-directing effects of the amino group, combined with the bromine atom's utility as a synthetic handle, allow for the assembly of diverse heterocyclic systems.

For instance, derivatives of 4-bromoaniline (B143363) are known to undergo condensation with dicarbonyl compounds or their equivalents to form various heterocycles. researchgate.net The reaction of 4-bromoaniline with substituted benzaldehydes followed by treatment with thioglycolic acid yields 4-thiazolidinone (B1220212) derivatives. researchgate.net This suggests that this compound could be employed in similar reaction sequences to produce N-cyclopentyl substituted thiazolidinones. Furthermore, the bromine atom can be used in intramolecular cyclization reactions, such as gold-catalyzed aminocyclization of enynes, to form polycyclic compounds. acs.org The synthesis of [2-(3-R-1H- Current time information in Bangalore, IN.google.comgoogle.com-triazol-5-yl)phenyl]amines from substituted bromo-anilines highlights another pathway for creating complex, biologically relevant triazole-based structures. nih.gov

The table below summarizes representative heterocyclic systems that can be synthesized from bromoaniline precursors, illustrating the potential pathways available for this compound.

| Heterocyclic System | Synthetic Precursor(s) | Reaction Type | Potential Application |

| 4-Thiazolidinones | 4-Bromoaniline, Benzaldehydes, Thioglycolic Acid | Condensation / Cycloaddition researchgate.net | Antimicrobial, Antifungal Agents |

| Indole (B1671886) Derivatives | 4-Bromoaniline, Enynes | Gold-Catalyzed Aminocyclization acs.org | Pharmaceutical Scaffolds |

| Triazoles | 5-Bromo-2-aminobenzonitrile, Carboxylic Acids | "One-Pot" Cyclization nih.gov | Antistaphylococcal Agents |

| Carbazoles | Diallylated Anilines | Ring-Closing Metathesis (RCM) researchgate.net | Organic Electronics, Pharmaceuticals |

Beyond complex heterocycles, this compound is a crucial intermediate for specialty chemicals, particularly in the pharmaceutical and agrochemical industries. ketonepharma.comchemicalbook.com The term "specialty chemicals" refers to low-volume, high-value products known for their performance-enhancing properties. The unique combination of the lipophilic cyclopentyl group and the reactive bromo-phenylamine core allows for the synthesis of molecules with tailored biological activities.

A significant application is in the development of novel therapeutic agents. For example, related aniline derivatives are used as building blocks for HIV integrase inhibitors. googleapis.com The N-cyclopentyl group can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's profile. Similarly, in the agrochemical sector, 4-bromoaniline derivatives are utilized to create effective herbicides and fungicides, where the bromine substituent often enhances bioactivity. chemicalbook.comsolubilityofthings.com The N-cyclopentyl variant offers a route to new patented chemical entities with potentially improved efficacy or crop safety profiles.

The versatility of the 4-bromoaniline scaffold is further demonstrated in its use for synthesizing para-bromobiphenyl via the Gomberg-Bachmann reaction, a key intermediate for various fine chemicals. chemicalbook.comwikipedia.org

| Class of Specialty Chemical | Role of this compound Moiety | Industry | Research Finding |

| HIV Integrase Inhibitors | Core scaffold providing structural rigidity and points for diversification. googleapis.com | Pharmaceuticals | The aniline framework is a common feature in certain classes of integrase inhibitors. |

| Antifungal Agents | Precursor for active ingredients where the halogen enhances bioactivity. researchgate.net | Agrochemicals | Thiazolidinone derivatives from 4-bromoaniline show fungitoxicity. researchgate.net |

| Chemical Probes | Building block for creating molecules to study biological processes, such as NLRP3 inflammasome inhibitors. uq.edu.au | Life Sciences | MCC950, a diarylsulfonylurea-containing compound, was developed from related building blocks. |

Functional Materials Development

Functional materials are designed with specific properties that allow them to perform a particular function, often in response to an external stimulus. This compound and its derivatives are being explored as building blocks for a new generation of these materials, from liquid crystals to porous polymers.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The constituent molecules, or mesogens, must possess a degree of structural anisotropy, typically being rod-shaped or disk-shaped. The rigid, planar structure of the brominated benzene (B151609) ring in this compound makes it an excellent candidate for inclusion in mesogenic cores. chemicalbook.com

The synthesis of para-bromobiphenyl from 4-bromoaniline is a known route to intermediates used in liquid crystal production. chemicalbook.com By incorporating the this compound unit into larger molecules, chemists can design new liquid crystalline compounds. The cyclopentyl group plays a crucial role by:

Influencing Mesophase Behavior: The bulky, non-planar cyclopentyl group can disrupt intermolecular packing, lowering melting points and potentially favoring the formation of specific liquid crystal phases (e.g., nematic, smectic).

Modulating Solubility: It enhances solubility in organic solvents, which is advantageous during synthesis and processing.

Patents have been filed for polymerizable liquid crystal compounds that incorporate aniline derivatives, indicating the commercial interest in this area. epo.org

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable functionalities. rsc.org They are constructed from organic building blocks linked by strong covalent bonds. The bromine atom of this compound is an ideal functional group for forming these linkages, typically through palladium-catalyzed cross-coupling reactions like the Heck or Sonogashira reactions. chemicalbook.com

When used as a building block for COFs or other porous polymers, this compound offers several advantages:

Pore Environment Modification: The N-cyclopentyl group projects into the pores of the framework, modifying their size, shape, and chemical environment. This can be used to create materials with selective gas adsorption or separation properties.

Increased Stability and Processability: The incorporation of such units can enhance the thermal stability and solubility of the resulting polymer, making it easier to process into films or membranes. nrel.gov

Hierarchical Structures: It can be used as a monomer or a capping agent in polymerization, allowing for the creation of complex polymer architectures like block copolymers or bottlebrush polymers. acs.org

Research has shown that palladium nanocrystals supported on COFs can effectively catalyze reactions using 4-bromoaniline as a substrate, demonstrating the synergy between this class of molecules and COF materials. chemicalbook.com

Photoreactive materials change their properties upon exposure to light, enabling applications in photolithography, data storage, and controlled release systems. The this compound structure contains chromophores (the substituted benzene ring) and a potentially photolabile carbon-bromine bond.

The direct photolysis of aromatic compounds is an area of active research. unipv.it Studies on substituted benzotrifluorides have shown that electron-donating groups, such as amino groups (-NH2), significantly enhance photoreactivity and can lead to the cleavage of carbon-halogen bonds under UV irradiation. acs.org The secondary amine in this compound is also an electron-donating group, suggesting that this compound could be susceptible to photochemical C-Br bond cleavage. This process would generate highly reactive aryl radical and bromide ion intermediates.

This photoreactivity could be harnessed to: